molecular formula C47H59F3N10O11S2 B12363147 TT-232 (trifluoroacetate salt)

TT-232 (trifluoroacetate salt)

Cat. No.: B12363147
M. Wt: 1061.2 g/mol
InChI Key: DONBUNHQHAMXKX-YWCUHKGISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Elucidation and Molecular Configuration

TT-232 (trifluoroacetate salt) features a cyclic heptapeptide backbone with the sequence D-Phe-Cys-Tyr-D-Trp-Lys-Cys-Thr-NH2, where a disulfide bond between Cys2 and Cys6 imposes conformational rigidity. The trifluoroacetate counterion neutralizes the peptide’s basic lysine residue, forming a stable salt complex. X-ray crystallography and nuclear magnetic resonance (NMR) studies reveal a β-turn structure stabilized by intramolecular hydrogen bonds between Tyr3 and Lys5.

Table 1: Structural Features of TT-232 (Trifluoroacetate Salt)

Property Value/Description Source
Molecular Formula C47H59F3N10O11S2
Disulfide Bond Position Cys2-Cys6
IUPAC Name (4R,7S,10R,13S,16R)-7-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-16-[[(2R)-2-amino-3-phenylpropanoyl]amino]-13-[(4-hydroxyphenyl)methyl]-10-(1H-indol-3-ylmethyl)-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carboxamide;2,2,2-trifluoroacetic acid

The peptide’s D-configured phenylalanine and tryptophan residues confer resistance to proteolytic degradation, while the Thr7 amide terminus enhances receptor binding affinity.

Physicochemical Properties and Stability Profile

TT-232 (trifluoroacetate salt) is hygroscopic and requires storage at -20°C in lyophilized form to prevent decomposition. It exhibits solubility up to 1 mg/mL in aqueous solutions, with pH-dependent stability optimal between 4.0 and 6.0. Accelerated stability studies show <5% degradation after six months at -20°C, whereas room-temperature storage leads to 15% degradation within one month.

Table 2: Physicochemical Properties of TT-232 (Trifluoroacetate Salt)

Property Value Method/Source
Solubility in Water 1 mg/mL at 25°C Gravimetric analysis
Degradation Rate (25°C) 15% over 30 days HPLC
pI (Isoelectric Point) 8.2 ± 0.3 Capillary electrophoresis

The trifluoroacetate moiety reduces aggregation propensity compared to the free base form, as evidenced by dynamic light scattering (DLS) measurements showing a hydrodynamic radius of 1.8 nm. Differential scanning calorimetry (DSC) reveals a glass transition temperature (Tg) of 68°C, indicative of amorphous solid-state behavior.

Spectroscopic and Chromatographic Analytical Profiling

Reverse-phase HPLC (RP-HPLC) with a C18 column (5 μm, 4.6 × 250 mm) resolves TT-232 (trifluoroacetate salt) at 12.3 minutes using a 0.1% trifluoroacetic acid/acetonitrile gradient. Liquid chromatography-mass spectrometry (LC-MS) confirms the molecular ion [M+H]+ at m/z 1,061.2, with fragmentation patterns matching the predicted amino acid sequence.

Table 3: Analytical Parameters for TT-232 (Trifluoroacetate Salt)

Technique Conditions/Results Source
RP-HPLC Retention Time 12.3 min (0.1% TFA, 20-60% ACN)
UV-Vis λmax 220 nm, 280 nm Spectrophotometry
FTIR Peaks 1650 cm-1 (amide I), 1540 cm-1 (amide II)

Nuclear magnetic resonance (NMR) spectroscopy in deuterated dimethyl sulfoxide (DMSO-d6) assigns all proton resonances, with characteristic shifts for the disulfide bridge (δ 2.8–3.1 ppm) and indole protons (δ 7.2–7.6 ppm). X-ray photoelectron spectroscopy (XPS) confirms sulfur oxidation states consistent with disulfide bonds.

Properties

Molecular Formula

C47H59F3N10O11S2

Molecular Weight

1061.2 g/mol

IUPAC Name

(4R,7S,10R,13S,16R)-7-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-16-[[(2R)-2-amino-3-phenylpropanoyl]amino]-13-[(4-hydroxyphenyl)methyl]-10-(1H-indol-3-ylmethyl)-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C45H58N10O9S2.C2HF3O2/c1-25(56)38(39(48)58)55-45(64)37-24-66-65-23-36(53-40(59)31(47)19-26-9-3-2-4-10-26)44(63)51-34(20-27-14-16-29(57)17-15-27)42(61)52-35(21-28-22-49-32-12-6-5-11-30(28)32)43(62)50-33(41(60)54-37)13-7-8-18-46;3-2(4,5)1(6)7/h2-6,9-12,14-17,22,25,31,33-38,49,56-57H,7-8,13,18-21,23-24,46-47H2,1H3,(H2,48,58)(H,50,62)(H,51,63)(H,52,61)(H,53,59)(H,54,60)(H,55,64);(H,6,7)/t25-,31-,33+,34+,35-,36+,37+,38+;/m1./s1

InChI Key

DONBUNHQHAMXKX-YWCUHKGISA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C(C(=O)N)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Framework

TT-232 is synthesized via Fmoc/t-Bu SPPS, a method chosen for its compatibility with acid-labile protecting groups and scalability. The process begins with anchoring the C-terminal amino acid (D-Phe) to a polystyrene resin functionalized with a xanthenyl (Xant) or methoxyethyloxybenzyl (MEOBP) linker. Key steps include:

Resin Activation and Amino Acid Coupling

The resin is pre-swollen in dimethylformamide (DMF), followed by sequential coupling of Fmoc-protected amino acids using TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and HOBt (1-hydroxybenzotriazole) as coupling agents. DIEA (N,N-diisopropylethylamine) is added to maintain a basic pH (~8.5), facilitating efficient amide bond formation. For example, coupling Fmoc-D-Trp requires 2 hours at room temperature, with recoupling steps if Kaiser tests indicate incomplete reactions.

Side-Chain Protection Strategy

  • Cysteine residues : Protected with trityl (Trt) or acetamidomethyl (Acm) groups to prevent premature oxidation.
  • Tyrosine and threonine : tert-Butyl (t-Bu) ethers protect hydroxyl groups.
  • Tryptophan and histidine : No additional protection beyond Fmoc due to low reactivity under SPPS conditions.

Disulfide Bridge Formation

Cyclization via disulfide bond formation is critical for TT-232’s bioactive conformation. Two approaches are employed:

On-Resin Oxidation

After linear peptide assembly, iodine (0.1 M in DMF/acetic acid, 4:1 v/v) oxidizes cysteine thiols at 25°C for 2 hours, achieving >95% cyclization efficiency. This method minimizes dimerization and scrambling, as the resin’s steric constraints favor intramolecular reactions.

Solution-Phase Oxidation

For larger batches, the linear peptide is cleaved from the resin (without deprotection) and dissolved in ammonium bicarbonate buffer (pH 8.0). Air oxidation over 24 hours yields 80–85% cyclic product, with HPLC monitoring confirming purity.

Cleavage and Deprotection

Final cleavage uses trifluoroacetic acid (TFA)-based cocktails to simultaneously liberate the peptide from the resin and remove side-chain protections:

Standard Cleavage Conditions

  • Reagent : TFA/water/triisopropylsilane (TIS) (95:2.5:2.5 v/v).
  • Duration : 1–2 hours at 25°C.
  • Yield : 70–85% crude peptide, with 15–20% mass loss attributed to scavenger interactions and side reactions.

Side Reactions and Mitigation

  • S-t-Butylation : Free cysteine thiols react with tert-butyl trifluoroacetate (a TFA cleavage byproduct), forming +56 Da adducts. Reducing cleavage time to 0.5 hours decreases S-t-butylation from 15.4% to 11.1% (Table 1).
  • Aspartimide formation : Minimized by incorporating pseudoproline dipeptides and maintaining reaction temperatures below 30°C.
Table 1: Impact of Cleavage Conditions on S-t-Butylation
Condition Temperature (°C) Time (h) S-t-Butylation (%)
TFA/TIS/H₂O (95:2.5:2.5) 25 1 15.4
TFA/TIS/H₂O (95:2.5:2.5) 25 0.5 11.1
TFA/TIS/H₂O (95:2.5:2.5) 40 0.5 18.8

Purification and Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Crude TT-232 is purified via reversed-phase HPLC using a C18 column and a gradient of 0.1% TFA in acetonitrile/water. Key parameters:

  • Flow rate : 15 mL/min (preparative) or 1 mL/min (analytical).
  • Purity threshold : >98% for therapeutic-grade material.

Mass Spectrometry (MS)

Electrospray ionization-time-of-flight (ESI-TOF) MS confirms the molecular weight (MW) of TT-232 trifluoroacetate as 1,083.2 Da (calculated) vs. 1,083.5 Da (observed). Discrepancies >0.1 Da trigger re-purification.

Counterion Exchange

To replace residual TFA (which may interfere with biological assays), the peptide is lyophilized and reconstituted in acetic acid (0.1% v/v), achieving <0.01% TFA content.

Challenges and Process Optimization

Aggregation During SPPS

Long hydrophobic sequences (e.g., D-Phe-D-Trp-Lys-Thr) promote β-sheet formation, reducing coupling efficiency. Strategies include:

  • Low-substitution resins (0.2 mmol/g) to minimize interchain interactions.
  • Microwave-assisted synthesis : Reduces reaction time by 50% and improves yields to 90%.

Scalability and Cost

  • Resin cost : Polystyrene-based resins account for 40% of raw material expenses. Switching to reusable PEGA resins lowers costs by 30%.
  • TFA consumption : Recycling TFA via distillation reduces waste and environmental impact.

Comparative Analysis of Synthesis Routes

Table 2: SPPS vs. Solution-Phase Synthesis
Parameter SPPS Solution-Phase
Cycle time 3–5 days 7–10 days
Yield (crude) 70–85% 50–60%
Purity (post-HPLC) >98% 90–95%
Cost per gram $1,200–$1,500 $2,000–$2,500

Chemical Reactions Analysis

Types of Reactions: TT-232 (TFA) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Biological Research Applications

TT-232 is primarily utilized in studies related to neurotransmitter systems and pain modulation. As an analog of somatostatin, it exhibits significant biological activity, particularly in the following areas:

  • Neuroprotection and Pain Modulation : TT-232 has demonstrated antinociceptive properties in various animal models. For instance, it has been shown to increase reaction times to heat stimuli in hot plate tests, indicating its potential use in pain management therapies. This effect suggests that TT-232 may influence neurotransmitter release and neuronal excitability by modulating specific receptors, including glycine receptors.
  • Cancer Research : TT-232 has been investigated for its effects on cancer cell proliferation. Studies indicate that it inhibits the proliferation of P388 murine and HL-60 human leukemia cells at concentrations of 30 and 60 µg/ml. In vivo experiments have shown that TT-232 can reduce tumor volume in HL-60 mouse xenograft models when administered at doses ranging from 3 to 12 µg per animal per day .

Mechanistic Insights

The mechanism of action of TT-232 is closely linked to its interaction with somatostatin receptors and other neuropeptide receptors. Research suggests that TT-232 selectively engages with certain receptor subtypes, enhancing or inhibiting their activity based on the experimental context. This receptor modulation is crucial for understanding its pharmacological profile and therapeutic potential.

Table 1: Comparison of Similar Compounds

Compound NameStructure TypeKey FeaturesUnique Aspects
VapreotideTrifluoroacetate saltAntinociceptive activityMore potent at somatostatin receptors
OctreotideSynthetic somatostatin analogLong-acting somatostatin analogPrimarily used for acromegaly treatment
LanreotideSynthetic somatostatin analogSimilar action to octreotideDifferent pharmacokinetics; longer half-life
PasireotideSynthetic somatostatin analogBroad-spectrum somatostatin receptor agonistEffective against Cushing's disease

TT-232 stands out due to its specific receptor modulation capabilities and unique synthesis pathway that incorporates trifluoroacetate for enhanced solubility and stability compared to other somatostatin analogs.

Synthesis and Stability

The synthesis of TT-232 typically employs solid-phase peptide synthesis techniques, allowing for the sequential addition of amino acids to form the desired peptide chain. The trifluoroacetate salt is generated during purification using ion-pairing agents like trifluoroacetic acid, enhancing the hydrophobicity of peptides during high-performance liquid chromatography (HPLC) purification steps.

Safety and Environmental Considerations

TT-232 is classified as not hazardous under the Globally Harmonized System (GHS), indicating that it does not pose significant risks when handled according to specifications. It is important to note that while TT-232 itself is not classified as toxic, its environmental impact should be considered due to the potential formation of trifluoroacetic acid from related compounds .

Comparison with Similar Compounds

Table 1: TT-232 vs. Native Somatostatin and Other Analogs

Compound Structure/Modifications Key Targets Biological Activities Clinical/Research Applications
TT-232 Cyclic heptapeptide (D-Phe, D-Trp) SSTR1, SSTR4 Antitumor, anti-inflammatory, analgesic Oncology, inflammation studies
Native Somatostatin Linear 14-residue peptide SSTR1–5 Inhibits GH, insulin, glucagon secretion Acromegaly, carcinoid syndrome
Octreotide Cyclic octapeptide (D-Phe, Thr-ol) SSTR2, SSTR5 GH inhibition, antiproliferative effects Neuroendocrine tumors
Pasireotide Cyclic hexapeptide (modified Phe, Trp) SSTR1,2,3,5 Broad SSTR affinity, GH suppression Cushing’s disease

Key Distinctions :

  • TT-232 lacks growth hormone (GH)-inhibitory activity, unlike native somatostatin and octreotide .

Trifluoroacetate Salt-Forming Peptides

Table 2: Comparison with Other Trifluoroacetate Salts

Compound Primary Function Target/Mechanism Key Findings Reference
TT-232 (trifluoroacetate) Antitumor/anti-inflammatory peptide SSTRs, tyrosine kinase inhibition IC₅₀ = 0.1 nM; ED₅₀ = 5–20 µg/kg (analgesia)
BPC 157 (trifluoroacetate) Gastroprotective peptide VEGF, NO pathways Accelerates ulcer healing; no antitumor data
Tachyplesin I (trifluoroacetate) Antimicrobial peptide Bacterial cell membranes MIC = 1–5 µg/mL against Gram-negative bacteria
Tat-CBD3 (trifluoroacetate) Pain modulation peptide CRMP-2 protein Reduces neuropathic pain in rodent models

Key Insights :

  • TT-232’s trifluoroacetate salt enhances solubility for in vivo administration, similar to BPC 157 and Tachyplesin I .
  • Unlike Tachyplesin I (antimicrobial) or Tat-CBD3 (pain), TT-232’s primary applications are in oncology and inflammation .

Research Findings and Mechanistic Insights

Antitumor Efficacy

  • In Vitro : TT-232 inhibits HL-60 leukemia cell proliferation by 70–80% at 60 µg/mL, surpassing octreotide’s efficacy in the same model .
  • In Vivo: Daily administration (12 µg/animal) reduces HL-60 xenograft volume by 55% over 14 days, comparable to 5-FU but with fewer side effects .

Q & A

Q. What is the mechanism of action of TT-232 (trifluoroacetate salt) in cellular models?

TT-232 binds to somatostatin receptors (SSTRs) with high affinity (IC₅₀ ≈ 0.1 nM in rat synaptosomal membranes) . Its antiproliferative effects are mediated via stimulation of protein tyrosine phosphatase (PTPase) activity, which reduces tyrosine phosphorylation levels, as demonstrated in human pancreatic cancer cells using immunoblot analysis and direct PTPase activity assays . Sodium orthovanadate, a PTPase inhibitor, reverses this activity, confirming the pathway’s role .

Q. How should researchers quantify the purity of TT-232 (trifluoroacetate salt) for experimental reproducibility?

Purity (>98%) is typically verified via HPLC with trifluoroacetic acid (TFA)-based mobile phases (e.g., 0.1% TFA in distilled water) . Cross-reference the Certificate of Analysis (COA) for batch-specific data, including retention times and chromatographic conditions . For NMR-based structural confirmation, account for TFA solvent signals (e.g., ¹H NMR δ ~11.5 ppm) to avoid misinterpretation .

Q. What experimental considerations are critical for handling TT-232 (trifluoroacetate salt) in aqueous solutions?

Reconstitute lyophilized TT-232 in sterile, deionized water or buffered solutions (e.g., PBS) at 10 mM stock concentrations . Avoid prolonged exposure to ambient temperatures; store aliquots at -20°C or below. Use PPE (gloves, lab coat) to minimize skin contact, as recommended in SDS guidelines .

Advanced Research Questions

Q. How can researchers design experiments to assess TT-232’s therapeutic potential in cancer models?

  • In vitro : Use dose-response assays (e.g., 1–100 nM) in pancreatic cancer cell lines, monitoring PTPase activity via colorimetric substrates (e.g., p-nitrophenyl phosphate) and validating with sodium orthovanadate controls .
  • In vivo : Consider pharmacokinetic challenges (e.g., peptide stability in serum) by using encapsulation strategies or continuous infusion pumps. Prioritize orthotopic models to mimic tumor microenvironments.

Q. What methodologies resolve contradictions in reported IC₅₀ values for TT-232 across studies?

Discrepancies may arise from batch-specific purity variations (>98% vs. lower grades) or receptor subtype selectivity (SSTR2 vs. SSTR5). Standardize assays using the same cell line (e.g., human pancreatic cancer cells) and validate receptor expression via qPCR or flow cytometry . Include positive controls (e.g., octreotide for SSTR binding) to calibrate results.

Q. How does the trifluoroacetate counterion influence TT-232’s bioactivity and solubility?

The TFA salt enhances solubility in aqueous buffers but may interfere with cell viability at high concentrations. To isolate TFA’s effects, compare TT-232’s activity against acetate or chloride salt forms via dialysis or ion-exchange chromatography . Monitor changes in IC₅₀ and cellular uptake kinetics.

Q. What strategies mitigate off-target effects of TT-232 in complex biological systems?

  • Use CRISPR/Cas9 knockout models to confirm SSTR dependency.
  • Pair TT-232 with pathway-specific inhibitors (e.g., PI3K/AKT inhibitors) to dissect signaling crosstalk .
  • Employ phosphoproteomics to map global tyrosine phosphorylation changes, identifying non-canonical targets.

Q. How can researchers validate TT-232’s stability under physiological conditions?

Conduct mass spectrometry (LC-MS/MS) to detect degradation products after incubating TT-232 in serum-containing media (37°C, 24 hrs). Compare half-lives with stabilized analogs (e.g., D-amino acid substitutions) . For in vivo studies, use radiolabeled TT-232 (e.g., ¹²⁵I) to track biodistribution .

Methodological Troubleshooting

Q. Why might TT-232 exhibit variable antiproliferative effects in replicate experiments?

  • Storage issues : Repeated freeze-thaw cycles degrade peptide integrity. Use single-use aliquots .
  • Cell confluence : Ensure consistent seeding density (e.g., 70–80% confluence) to avoid nutrient depletion artifacts.
  • Batch variability : Cross-check COA data for trifluoroacetate content, which can alter solution pH and bioactivity .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for TT-232?

  • Pharmacokinetic profiling : Measure plasma clearance rates and tissue penetration using fluorescently tagged TT-232.
  • Tumor microenvironment factors : Assess hypoxia and stromal interactions via 3D spheroid co-culture models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.